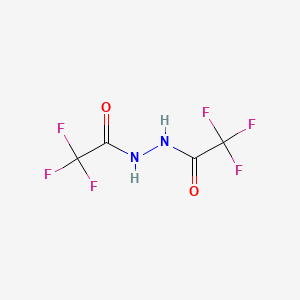

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

描述

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (CAS 667-35-6), also known as N,N'-Bis(trifluoroacetyl)hydrazine, is a fluorinated hydrazide derivative characterized by two trifluoroacetyl groups attached to a hydrazine backbone. Its synthesis involves the reaction of trifluoroacetic acid with hydrazine or trifluoroacetyl hydrazine, yielding a product with ~78% efficiency . The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for preparing heterocyclic compounds and fluorinated analogs . Its high fluorine content enhances thermal stability and electron-withdrawing properties, making it valuable in specialty chemical applications .

属性

IUPAC Name |

2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVFMKVRYRCPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281970 | |

| Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-35-6 | |

| Record name | NSC23684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide typically involves the reaction of trifluoroacetic anhydride with hydrazine derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce hydrazine derivatives .

科学研究应用

2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide has several scientific research applications, including:

作用机制

The mechanism of action of 2,2,2-Trifluoro-N’-(trifluoroacetyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in biochemical assays and therapeutic applications.

相似化合物的比较

Structural and Functional Group Analysis

| Compound Name | Key Structural Features | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | Two trifluoroacetyl groups bound to hydrazine | –NH–, –COCF₃ | 224.06 |

| J147 ((E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene)acetohydrazide) | Trifluoroacetyl group, 3-methoxybenzylidene, 2,4-dimethylphenyl substituent | –COCF₃, –CH=N–, –OCH₃ | 350.3 |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-{(E)-[2-(trifluoromethyl)phenyl]methylene}acetohydrazide | Benzothiazole ring, trifluoromethylphenyl group, thioether linkage | –S–, –CF₃, –CH=N– | ~355.4 |

| N'-(5-bromo-3-chloro-pyrazin-2-yl)-2,2,2-trifluoro-acetohydrazide | Pyrazine ring substituted with Br and Cl, trifluoroacetyl group | –COCF₃, –Br, –Cl | 319.47 |

Key Observations :

- Electron-withdrawing groups : All compounds feature trifluoroacetyl (–COCF₃) or trifluoromethyl (–CF₃) groups, enhancing reactivity in nucleophilic substitutions .

- Aromatic substituents : J147 and benzothiazole derivatives incorporate aromatic moieties (e.g., methoxybenzylidene, benzothiazole), influencing π-π stacking in biological systems .

- Heterocyclic systems : Pyrazine and benzothiazole rings introduce nitrogen/sulfur atoms, altering electronic properties and solubility .

Key Observations :

生物活性

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (CAS No. 667-35-6) is a compound of significant interest due to its unique trifluoromethyl groups, which are known to influence biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two trifluoromethyl groups attached to an acetohydrazide backbone. This configuration enhances its lipophilicity and stability, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with the activity of hydrolases and transferases, which are crucial for various biochemical processes.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The trifluoromethyl groups are believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Antimicrobial Activity

A study published in 2020 evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound displayed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .

Cytotoxic Effects

In another investigation focusing on cytotoxicity, this compound was tested on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability across various cancer types, including breast and lung cancers. Notably, at concentrations above 50 µM, significant apoptosis was observed in treated cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Type | MIC (µg/mL) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antimicrobial | E. coli | 32 | - | Membrane disruption |

| Antimicrobial | S. aureus | 64 | - | Membrane disruption |

| Cytotoxic | Human breast cancer cells | - | 50 | Apoptosis via caspase activation |

| Cytotoxic | Human lung cancer cells | - | 25 | Apoptosis via caspase activation |

常见问题

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide?

The compound is typically synthesized via condensation reactions followed by acetylation. For example, J147 (a derivative) is synthesized by condensing 3-methoxybenzaldehyde with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol, followed by acetylation using trifluoroacetic anhydride and triethylamine in dichloromethane . Key parameters include maintaining anhydrous conditions during acetylation and optimizing stoichiometric ratios (e.g., 1:1.5 hydrazine:aldehyde) to achieve yields >65%. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How should researchers characterize the compound’s structural and thermal properties?

- Structural analysis : Use -NMR (400 MHz, DMSO-d) to identify imine protons (δ 7.25–7.45 ppm) and trifluoromethyl groups (δ 119.1 ppm, -NMR). IR spectroscopy confirms C=O stretching (1607–1615 cm) and N-H vibrations (3046–3030 cm) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 177–178°C, with decomposition observed above 180°C .

Q. What are the solubility and storage recommendations for this compound?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) at 100 mM concentrations . Storage at +4°C under inert gas (e.g., argon) prevents hydrolysis of the trifluoroacetyl group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How does the compound’s reactivity enable the synthesis of trifluoromethylated heterocycles?

The trifluoroacetyl group participates in cyclization reactions with tert-butyl hypochlorite in CHCl, forming trifluoromethylated triazines (e.g., 3-(trifluoromethyl)-1,2,4-benzotriazines) via N-chloro intermediates. Reaction mechanisms involve radical pathways or nucleophilic substitution, depending on substituents (e.g., aryl vs. alkyl groups) . Yield optimization requires controlled addition of oxidizing agents (<0°C) and monitoring via LC-MS .

Q. What analytical strategies resolve spectral contradictions in hydrazide derivatives?

Discrepancies in -NMR chemical shifts (e.g., imine proton multiplicity) arise from tautomerism or solvent effects. Strategies include:

Q. How can computational modeling predict the compound’s pharmacokinetic behavior?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of the trifluoromethyl group, predicting metabolic stability and blood-brain barrier permeability. For J147, in silico models align with experimental half-life data (1.5 hrs in plasma, 2.5 hrs in brain) . Molecular docking studies further elucidate interactions with Alzheimer’s disease targets (e.g., β-secretase) .

Q. What in vivo experimental designs evaluate neuroprotective efficacy?

- Animal models : Aged Alzheimer’s disease mice (e.g., SAMP8) treated orally (10–50 mg/kg/day) for 6–8 weeks.

- Endpoints : Morris water maze for cognitive function, immunohistochemistry for amyloid-β reduction, and RNA-seq to assess neurotrophic gene expression .

- Controls : Include vehicle (DMSO/saline) and positive controls (e.g., donepezil). Dose-response curves ensure therapeutic window determination .

Methodological Guidelines

Q. How to troubleshoot low yields in trifluoroacetyl hydrazide syntheses?

- Common issues : Hydrolysis of trifluoroacetyl groups due to moisture.

- Solutions : Use freshly distilled solvents (e.g., CHCl), Schlenk-line techniques for inert atmospheres, and molecular sieves to scavenge water .

- Alternatives : Replace trifluoroacetic anhydride with acyl chlorides (e.g., TFAA) for faster reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。